

# A Comparative Guide to FD-1080 for Quantitative Near-Infrared II Imaging

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## Compound of Interest

Compound Name: *FD-1080*  
Cat. No.: *B12296719*

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The emergence of near-infrared II (NIR-II) fluorescence imaging has opened new frontiers in preclinical and clinical research, offering deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging. At the forefront of this advancement is **FD-1080**, a novel NIR-II fluorescent dye. This guide provides a quantitative comparison of **FD-1080** with other commonly used NIR fluorescent agents, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their imaging studies.

## Quantitative Comparison of NIR Fluorescent Dyes

The following table summarizes the key quantitative parameters of **FD-1080** against Indocyanine Green (ICG), a widely used NIR-I dye, and IR-E1050, another NIR-II agent. This data facilitates a direct comparison of their performance characteristics.

Parameter	FD-1080	Indocyanine Green (ICG)	IR-E1050
Excitation Wavelength (nm)	~1064[1][2][3]	~780-805[4]	Not specified
Emission Wavelength (nm)	~1080[1][2][3]	~820-830[5]	~1050[6]
Quantum Yield (%)	0.31 (in ethanol), up to 5.94 (with FBS)[1][7]	0.3 (in water), 1.2 (in blood), up to 14[5]	0.2[6]
Signal-to-Background Ratio (SBR)	4.32 (in vivo, hindlimb vessel)[7]	1.1 - 8.5 (in vivo, tumor imaging)[4]	Not specified
Spatial Resolution (in vivo)	FWHM of 0.47 mm (hindlimb vessel), 0.65 mm (sagittal sinus)[7]	Not specified	Not specified
Photostability	Superior to ICG[7]	Lower photostability	Not specified

## Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for in vivo NIR-II imaging using fluorescent dyes like **FD-1080**.

### Preparation of Imaging Agent

- **Stock Solution:** Prepare a 10 mM stock solution of **FD-1080** by dissolving the lyophilized powder in dimethyl sulfoxide (DMSO). Store aliquots at -20°C in the dark.[8]
- **Working Solution:** For in vivo imaging, dilute the stock solution to the desired final concentration (e.g., 80 µM) using sterile phosphate-buffered saline (PBS). To enhance fluorescence, the dye can be complexed with fetal bovine serum (FBS).[7][8] For ICG, reconstitution is typically done with sterile water for injection.[9]

### In Vivo Imaging in a Murine Model

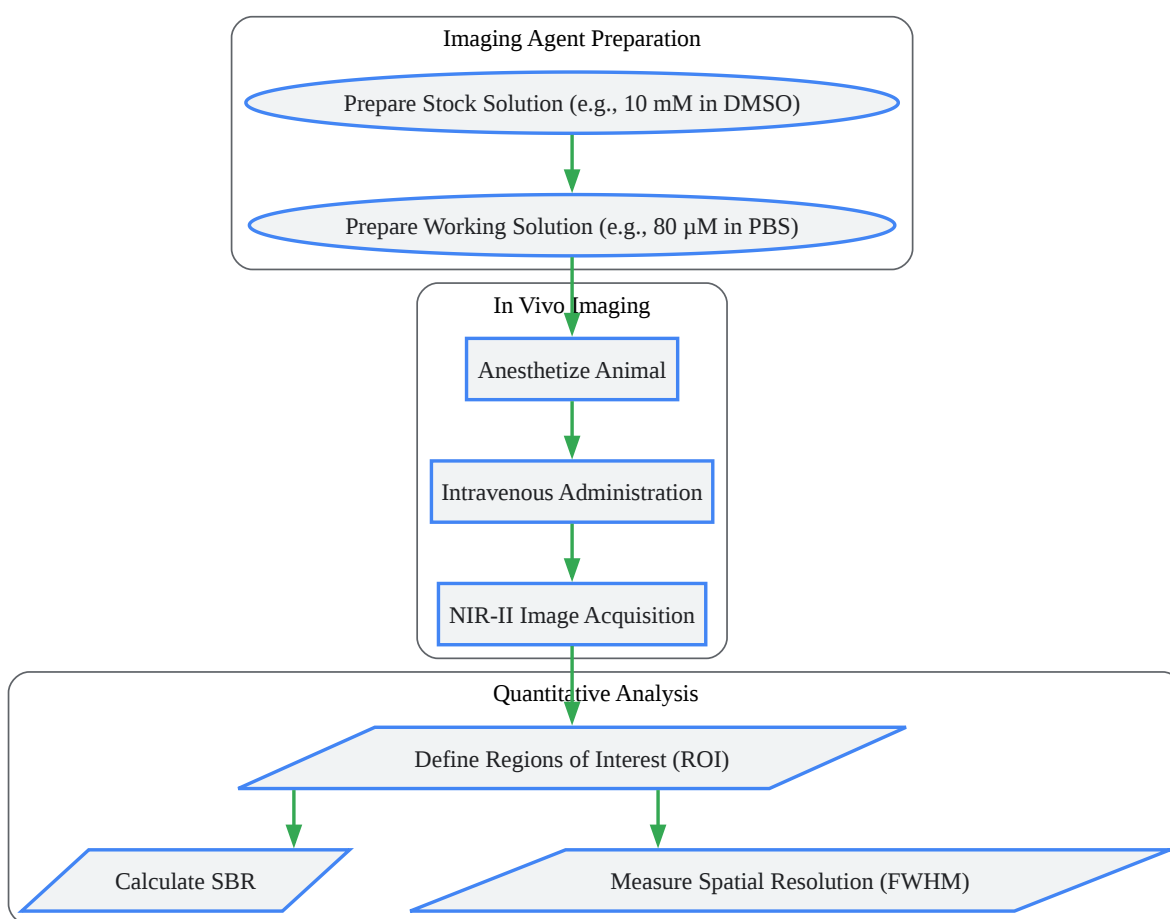
- **Animal Model:** Utilize appropriate animal models (e.g., nude mice for tumor studies) and adhere to all institutional animal care and use committee guidelines.
- **Administration:** Administer the imaging agent via intravenous (tail vein) injection. A typical injection volume for a mouse is 200  $\mu\text{L}$ .<sup>[8]</sup> The dosage for **FD-1080** can be an 80  $\mu\text{M}$  working solution<sup>[8]</sup>, while ICG dosages can range from 0.1 to 5.0 mg/kg depending on the application<sup>[10][11]</sup>.
- **Image Acquisition:**
  - Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
  - Position the animal on the imaging stage of a NIR-II imaging system equipped with an InGaAs camera.
  - Use an appropriate laser for excitation (e.g., 1064 nm for **FD-1080**).
  - Acquire images at various time points post-injection to assess biodistribution and clearance. For vascular imaging, image acquisition can begin immediately after injection.

## Quantitative Data Analysis

- **Region of Interest (ROI) Analysis:** Draw regions of interest around the target tissue (e.g., blood vessel, tumor) and a background area.
- **Signal-to-Background Ratio (SBR) Calculation:** Calculate the SBR by dividing the mean fluorescence intensity of the target ROI by the mean fluorescence intensity of the background ROI.
- **Spatial Resolution Measurement:** Determine the full width at half maximum (FWHM) of the intensity profile across a small vessel or structure to quantify the spatial resolution.

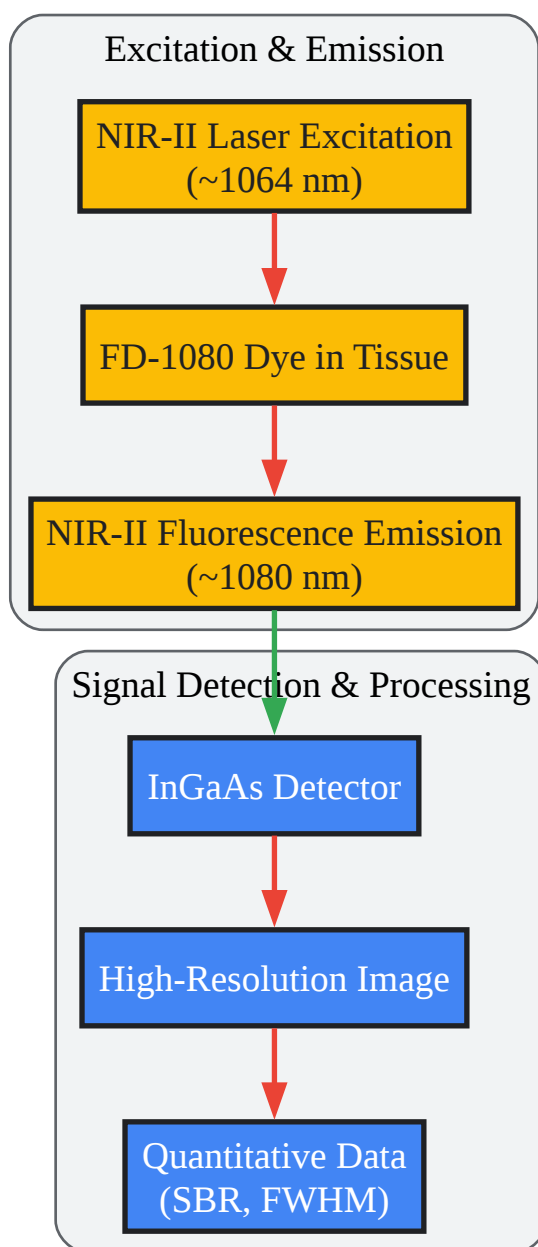
## Visualizing the Workflow

The following diagrams illustrate the key processes involved in quantitative NIR-II imaging.



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Caption: Experimental workflow for quantitative in vivo NIR-II imaging.



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Caption: Simplified logic of NIR-II fluorescence signal generation and detection.

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